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Abstract
Ethanediamide, also known as oxamide, is the simplest dicarboxylic acid diamide. Its

molecular structure is of fundamental interest due to the presence of two amide functional

groups and the rotational dynamics around the central carbon-carbon single bond. This guide

provides a comprehensive overview of the molecular geometry of ethanediamide, drawing

upon experimental data from X-ray crystallography and discussing the principles of

computational chemistry approaches that can be used for its analysis. The planarity of the

molecule and the nature of its chemical bonds are discussed in detail.

Introduction
Ethanediamide (C₂H₄N₂O₂) is a white crystalline solid with a deceptively simple structure that

presents several points of chemical interest, including the planarity of its amide groups and the

rotational barrier around the central C-C bond. An understanding of its molecular geometry is

crucial for applications in coordination chemistry, materials science, and as a model system for

peptide bonds in biological molecules. This technical guide synthesizes key structural data and

methodologies for the scientific community.
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The primary method for the precise determination of the molecular geometry of ethanediamide

in the solid state is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
A seminal study on the crystal structure of ethanediamide was conducted by De With and

Harkema in 1977. While the full, detailed experimental protocol of this specific study is

extensive, the general methodology is outlined below:

Crystal Growth: Single crystals of ethanediamide are typically grown from a saturated

solution.

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Key

parameters for data collection include:

X-ray Source: Molybdenum (Mo Kα) or Copper (Cu Kα) radiation is commonly used.

Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal

vibrations and improve the quality of the diffraction data.

Detector: An area detector, such as a CCD or CMOS detector, is used to record the

diffraction spots.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

or Patterson methods to obtain an initial model of the atomic positions. This model is

subsequently refined using least-squares methods to best fit the experimental data.

The crystal structure of ethanediamide was determined to be triclinic, with the space group Pī.

Experimental Molecular Geometry Data
The following tables summarize the bond lengths and bond angles of ethanediamide as

determined by the X-ray diffraction study.
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Bond Bond Length (Å)

C1 - C1' 1.547

C1 - O1 1.246

C1 - N1 1.331

N1 - H1 0.89

N1 - H2 0.86

Angle Bond Angle (°)

O1 - C1 - N1 125.8

O1 - C1 - C1' 118.4

N1 - C1 - C1' 115.8

C1 - N1 - H1 121

C1 - N1 - H2 119

H1 - N1 - H2 120

Planarity and Dihedral Angles
The experimental data confirms that the ethanediamide molecule is planar in the solid state.

The two amide groups are coplanar, and the molecule possesses a center of inversion. The

key dihedral angles are close to 180° or 0°, consistent with a planar, trans conformation.

Dihedral Angle Value (°)

O1 - C1 - C1' - O1' 180.0

N1 - C1 - C1' - N1' 180.0
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While specific computational studies providing a full geometry optimization and rotational

barrier for ethanediamide were not prominently found in the surveyed literature, computational

chemistry offers powerful tools for such analysis.

Theoretical Methodology: Density Functional Theory
(DFT)
A common and effective method for calculating the geometry and energetic properties of

molecules like ethanediamide is Density Functional Theory (DFT). A typical computational

protocol would involve:

Input Structure: A starting 3D structure of ethanediamide is generated.

Method and Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are

chosen.

Geometry Optimization: The energy of the molecule is minimized with respect to the

positions of its atoms. This yields the lowest energy conformation and its corresponding

geometric parameters.

Frequency Calculation: A frequency calculation is performed on the optimized geometry to

confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic

data.

Rotational Barrier Calculation: To determine the rotational barrier around the C-C bond, a

series of constrained geometry optimizations (a "scan") is performed. The dihedral angle of

interest (O-C-C-O) is fixed at various values (e.g., from 0° to 180° in increments), and the

rest of the molecule's geometry is optimized at each step. The energy difference between the

highest energy (eclipsed) and lowest energy (staggered) conformations provides the

rotational barrier.

Visualization of Molecular Structure and Logical
Relationships
The following diagrams, generated using the DOT language, visualize the molecular structure

of ethanediamide and a general workflow for its computational analysis.
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Caption: Molecular structure of ethanediamide.

Initial 3D Structure

DFT Geometry Optimization
(e.g., B3LYP/6-31G*)

Frequency Calculation Rotational Barrier Scan
(Constrained Optimizations)

Optimized Geometry,
Bond Parameters,
Rotational Barrier

Click to download full resolution via product page

Caption: General workflow for computational analysis.

Conclusion
The molecular geometry of ethanediamide has been well-characterized by experimental

methods, revealing a planar structure with specific bond lengths and angles. While detailed

computational studies on its rotational barrier are not as readily available, the methodologies

for such investigations are well-established. The data and protocols presented in this guide

provide a solid foundation for researchers and professionals working with ethanediamide and

related amide-containing molecules. The planarity of the molecule in the solid state is a key

feature, driven by the delocalization of electrons within the amide groups. Further

computational studies would be valuable to elucidate the rotational dynamics in the gas phase

and in solution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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